molecular formula C11H9BrO2 B2476333 5-Bromo-3,7-dimethyl-1-benzofuran-2-carbaldehyde CAS No. 2248387-73-5

5-Bromo-3,7-dimethyl-1-benzofuran-2-carbaldehyde

Cat. No.: B2476333
CAS No.: 2248387-73-5
M. Wt: 253.095
InChI Key: SJSLDBHOPGHBEF-UHFFFAOYSA-N
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Properties

IUPAC Name

5-bromo-3,7-dimethyl-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c1-6-3-8(12)4-9-7(2)10(5-13)14-11(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSLDBHOPGHBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2C)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-3,7-dimethyl-1-benzofuran-2-carbaldehyde typically involves the bromination of 3,7-dimethyl-1-benzofuran-2-carbaldehyde. One common method is the bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromine atom at the 5-position of the benzofuran ring.

Mechanism of Action

The mechanism of action of 5-Bromo-3,7-dimethyl-1-benzofuran-2-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

5-Bromo-3,7-dimethyl-1-benzofuran-2-carbaldehyde can be compared with other benzofuran derivatives, such as:

The unique combination of the bromine atom and the aldehyde group in this compound makes it a valuable intermediate for the synthesis of various biologically active compounds .

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